N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide
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Overview
Description
N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolo[1,5-a]pyrazine family, known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
The synthesis of N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of diverse derivatives. Common reagents used in these reactions include palladium catalysts, trifluoroacetic anhydride, and ethyl chloroformate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities.
Biology: The compound is used in studying enzyme inhibition and other biological processes.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines. These compounds share a similar core structure but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[1,5-a]pyrazines
- Methylpyrazolo[1,5-a]pyrazine-4-carboxylates
Properties
Molecular Formula |
C7H7N5O |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
N'-hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide |
InChI |
InChI=1S/C7H7N5O/c8-7(11-13)5-3-10-12-2-1-9-4-6(5)12/h1-4,13H,(H2,8,11) |
InChI Key |
WNTKCPSIWCDZCJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN2C(=C(C=N2)/C(=N/O)/N)C=N1 |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=NO)N)C=N1 |
Origin of Product |
United States |
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